molecular formula C14H13BN2O3S B1670401 6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL CAS No. 22959-81-5

6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL

Cat. No.: B1670401
CAS No.: 22959-81-5
M. Wt: 300.1 g/mol
InChI Key: UQIDNSKBUXCODH-UHFFFAOYSA-N
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Description

2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL is a boron-containing heterocyclic compound. It belongs to the diazaborine family, which is known for its antibacterial properties. This compound has a unique structure that includes a benzodiazaborine ring system with a toluene-4-sulfonyl group attached, making it a valuable molecule in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL typically involves the reaction of a benzodiazaborine precursor with toluene-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL involves the inhibition of enoyl-ACP reductase, an enzyme crucial for bacterial fatty acid synthesis. By binding to the enzyme’s active site, the compound prevents the reduction of enoyl-ACP to acyl-ACP, thereby disrupting the bacterial cell membrane synthesis and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL is unique due to its specific benzodiazaborine ring system and the presence of a toluene-4-sulfonyl group, which imparts distinct chemical and biological properties. Its ability to inhibit enoyl-ACP reductase sets it apart from other similar compounds .

Properties

CAS No.

22959-81-5

Molecular Formula

C14H13BN2O3S

Molecular Weight

300.1 g/mol

IUPAC Name

1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine

InChI

InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3

InChI Key

UQIDNSKBUXCODH-UHFFFAOYSA-N

SMILES

B1(C2=C(C=NN1S(=O)(=O)CCC)SC(=C2)C)O

Canonical SMILES

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O

Appearance

Solid powder

67398-03-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-dihydro-1-hydroxy-6-methyl-2-(propanesulfonyl)-thieno(3,2D)(1,2,3)-diazaborine
diazaborine compound 2b18
PKF 84.474
SA 84474
SA-84474

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL
Reactant of Route 2
6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL
Reactant of Route 3
6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL
Reactant of Route 4
6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL
Reactant of Route 5
6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL
Reactant of Route 6
6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL

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